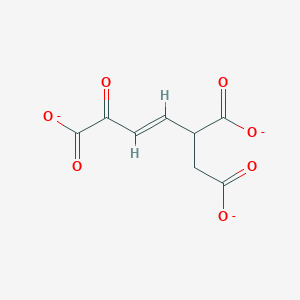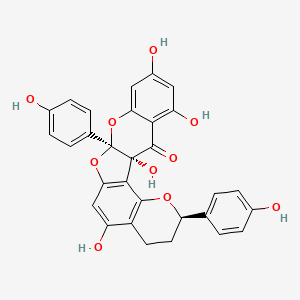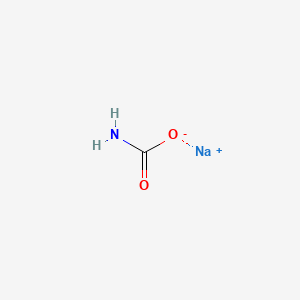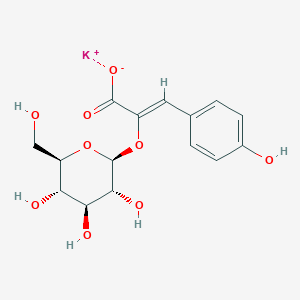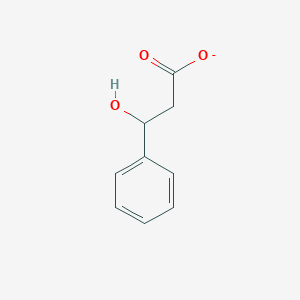
3-Hydroxy-3-phenylpropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-3-phenylpropionate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 3-hydroxy-3-phenylpropionic acid. It is a monocarboxylic acid anion and a member of benzyl alcohols. It is a conjugate base of a 3-hydroxy-3-phenylpropionic acid.
Wissenschaftliche Forschungsanwendungen
Biotechnological Production : A study by Ou et al. (2011) demonstrated the continuous preparation of (S)-3-hydroxy-3-phenylpropionate through a process combining microbial transformation and membrane separation. This method significantly improves the catalytic efficiency of microbial cells and increases reactor capacity (Ou et al., 2011).
Metabolic Engineering : Chen et al. (2017) reported on the metabolic engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid (3-HP) from glucose and xylose. This method represents a significant advancement in the efficient and sustainable production of 3-HP, a key chemical in various industrial applications (Chen et al., 2017).
Enzymatic Synthesis : Varga et al. (2013) explored the chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, providing valuable insights into the production of these compounds using enzymatic methods (Varga et al., 2013).
Pathway Analysis for Production : The work by Jiang et al. (2009) summarized known biosynthetic pathways that could be potentially constructed for 3-hydroxypropionic acid production, discussing mass and redox balances and evaluating thermodynamic favorability (Jiang et al., 2009).
Antimicrobial Properties : A study by Yehia et al. (2020) highlighted the potential antimicrobial metabolites from an endophytic fungus, including 3-phenylpropionic acid, suggesting its use as a management tool for plant phytopathogens (Yehia et al., 2020).
Microbial Tolerance Mechanisms : Kildegaard et al. (2014) researched the tolerance mechanisms in yeast to 3-hydroxypropionic acid, an important aspect for industrial-scale production of this compound (Kildegaard et al., 2014).
High-Production Strategies : Li et al. (2016) conducted systematic optimization studies in Klebsiella pneumoniae for high-yield production of 3-HP, proposing a model for glycerol metabolism and demonstrating significant progress in biological production of 3-HP (Li et al., 2016).
Eigenschaften
Produktname |
3-Hydroxy-3-phenylpropionate |
|---|---|
Molekularformel |
C9H9O3- |
Molekulargewicht |
165.17 g/mol |
IUPAC-Name |
3-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1 |
InChI-Schlüssel |
AYOLELPCNDVZKZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;N-benzyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate](/img/structure/B1262191.png)
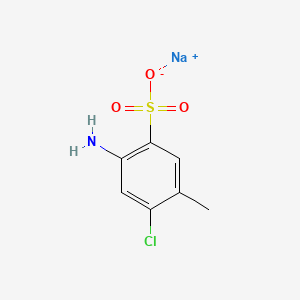
![2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt](/img/structure/B1262195.png)
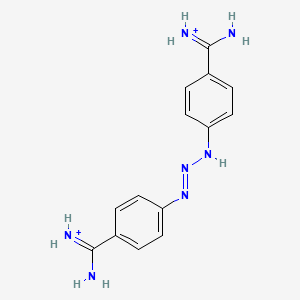
![(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione](/img/structure/B1262201.png)
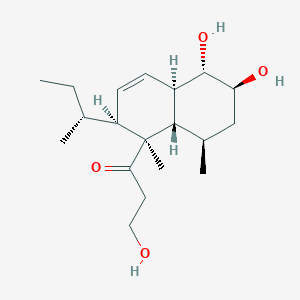
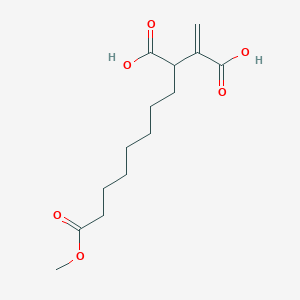
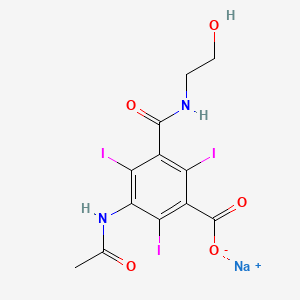
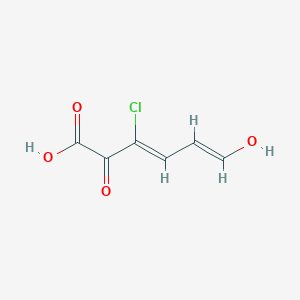
![(3E)-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B1262209.png)
